molecular formula C14H14N2O4S B5825051 2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one

2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one

Cat. No.: B5825051
M. Wt: 306.34 g/mol
InChI Key: CZYNFSPSCPBIOA-UHFFFAOYSA-N
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Description

2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a pyrimidine ring substituted with a hydroxy group at position 4, a methylsulfanyl group at position 2, and an acetyl-methoxyphenyl group at position 5. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as 2-aminopyrimidine derivatives.

    Introduction of the Hydroxy Group: The hydroxy group at position 4 can be introduced through selective hydroxylation reactions.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.

    Attachment of the Acetyl-Methoxyphenyl Group: The acetyl-methoxyphenyl group can be attached through Friedel-Crafts acylation reactions followed by methylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to form alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkoxides and carboxylates can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Ethers and esters.

Scientific Research Applications

2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-hydroxy-1H-pyrimidin-5-one
  • 2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-hydroxy-1H-pyrimidin-7-one

Uniqueness

2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-8(17)9-3-4-11(20-2)10(5-9)7-21-14-15-12(18)6-13(19)16-14/h3-6H,7H2,1-2H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYNFSPSCPBIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC(=CC(=O)N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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